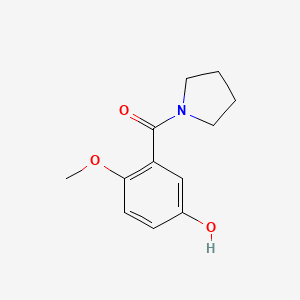
2-Methyl-4-(thiophen-2-yl)benzaldehyde
Übersicht
Beschreibung
2-Methyl-4-(thiophen-2-yl)benzaldehyde is an organic compound with the molecular formula C12H10OS and a molecular weight of 202.27 . It is a derivative of benzaldehyde, with a thiophene ring attached at the 4-position and a methyl group at the 2-position .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-(thiophen-2-yl)benzaldehyde consists of a benzaldehyde core with a methyl group at the 2-position and a thiophene ring at the 4-position . The thiophene ring is a five-membered heterocyclic compound containing a sulfur atom .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
2-Methyl-4-(thiophen-2-yl)benzaldehyde is utilized in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of 4H-indeno[1,2-b]thiophenes, 8H-indeno[2,1-b]-thiophenes, and 8H-indeno[2,1-b]furans, which are important in medicinal chemistry (Jeon & Lee, 2008).
Photoluminescent Materials
This compound is significant in the field of photoluminescence. It has been used to create linear thiophene-containing π-conjugated aldehydes that exhibit aggregation-induced emission, useful for developing solid red luminophors (Guo et al., 2015).
Anticancer and Antimicrobial Applications
Derivatives of 2-Methyl-4-(thiophen-2-yl)benzaldehyde have shown potential in anticancer and antimicrobial applications. Novel thiophene-2-carboxaldehyde derivatives exhibit good antibacterial, antifungal activity, and less toxicity, making them candidates for new therapeutic agents (Shareef et al., 2016).
Organic Near-Field Storage Material
It has been synthesized into organic photochromic diarylethenes for use in near-field recording. These compounds show promise in the field of data storage technology (Zhang Fushi, 2004).
Synthesis of Medicinal Intermediates
2-Methyl-4-(thiophen-2-yl)benzaldehyde is utilized in the synthesis of critical intermediates for medicinal compounds like Clopidogrel sulfate, an antiplatelet drug (Hu Jia-peng, 2012).
Zukünftige Richtungen
Thiophene and its derivatives, including 2-Methyl-4-(thiophen-2-yl)benzaldehyde, have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
Eigenschaften
IUPAC Name |
2-methyl-4-thiophen-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-7-10(4-5-11(9)8-13)12-3-2-6-14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZTXGHWEZOBKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(thiophen-2-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



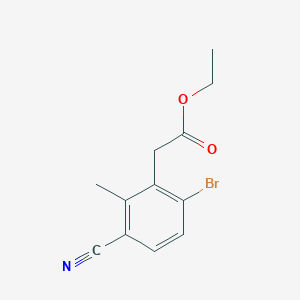


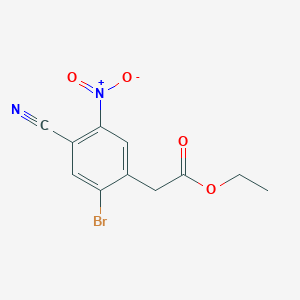
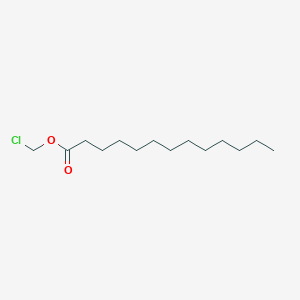
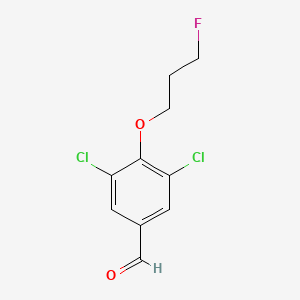




![Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B1414052.png)

